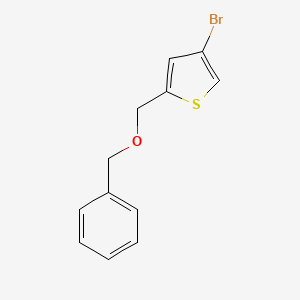

2-Benzyloxymethyl-4-bromo-thiophene

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11BrOS |

|---|---|

Molecular Weight |

283.19 g/mol |

IUPAC Name |

4-bromo-2-(phenylmethoxymethyl)thiophene |

InChI |

InChI=1S/C12H11BrOS/c13-11-6-12(15-9-11)8-14-7-10-4-2-1-3-5-10/h1-6,9H,7-8H2 |

InChI Key |

MDJRPPSHHATCRY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCC2=CC(=CS2)Br |

Origin of Product |

United States |

Significance of Thiophene Heterocycles in Synthetic Chemistry

Thiophene (B33073), a five-membered aromatic heterocycle containing a single sulfur atom, stands as a cornerstone in the field of synthetic chemistry. Its unique electronic properties, arising from the interplay of the sulfur atom's lone pairs with the π-system of the ring, impart a distinct reactivity profile. Thiophene and its derivatives are integral components in a wide array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials such as conducting polymers and organic semiconductors. nih.govorgsyn.orgjcu.edu.aunih.gov The thiophene nucleus can be readily functionalized through various electrophilic substitution and metal-catalyzed cross-coupling reactions, allowing for the precise installation of desired substituents and the construction of elaborate molecular frameworks. jcu.edu.au

Role of Brominated Thiophenes As Versatile Synthetic Intermediates

The introduction of a bromine atom onto the thiophene (B33073) ring dramatically enhances its synthetic utility, transforming it into a highly versatile intermediate. Brominated thiophenes are key precursors in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Negishi couplings. jcu.edu.aumdpi.com The bromine atom serves as a "handle" that can be selectively replaced with a wide range of other functional groups, providing a powerful tool for the regioselective synthesis of polysubstituted thiophenes. This strategic functionalization is crucial for tuning the electronic and physical properties of the target molecules, a key aspect in the development of new materials and therapeutic agents. rsc.orgnih.gov

Overview of Research Trajectories for 2 Benzyloxymethyl 4 Bromo Thiophene

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has become a powerful tool for the synthesis of complex organic molecules, including substituted thiophenes. nih.govbeilstein-journals.org These methods often offer high efficiency, selectivity, and functional group tolerance. jcu.edu.au Palladium-catalyzed cross-coupling reactions, such as the Stille and Kumada couplings, are widely used for the formation of carbon-carbon bonds in the synthesis of alkylated and arylated thiophenes. jcu.edu.au For example, the Kumada coupling can be used to introduce alkyl chains to the thiophene core in high yields. jcu.edu.au While not directly applied to 2-Benzyloxymethyl-4-bromo-thiophene in the provided context, these methods represent a significant advancement in thiophene chemistry and could potentially be adapted for its synthesis. jcu.edu.au

A summary of relevant transition metal-catalyzed reactions for thiophene functionalization is presented in the table below.

| Reaction | Catalyst Example | Application | Reference |

| Stille Coupling | Palladium Catalyst | Synthesis of thiophene oligomers | jcu.edu.au |

| Kumada Coupling | Ni(dppp)Cl₂ | Alkylation of thiophenes | jcu.edu.au |

| C-H Activation | Transition Metals | Synthesis of tetraphenylenes (related aromatic structures) | beilstein-journals.org |

Metal-Free Synthetic Methodologies

In recent years, there has been a growing interest in developing synthetic methods that avoid the use of transition metals, driven by concerns about cost, toxicity, and environmental impact. chim.itrsc.org Several metal-free approaches for the synthesis and functionalization of thiophenes have been reported. chim.itorganic-chemistry.org These methods often utilize readily available and environmentally benign reagents. chim.itrsc.org

For instance, metal-free, visible-light-promoted tandem reactions have been developed for the synthesis of functionalized benzo[b]thiophenes. chim.it Another approach involves the use of iodine as a catalyst and oxygen from the air as an oxidant for the intramolecular C–S bond formation to construct benzo[b]thiophenes. rsc.org A transition-metal-free approach to access 3-borylated thiophene derivatives has also been described, which utilizes a carbophilic Lewis acid to activate an alkyne precursor. organic-chemistry.org

Microwave-Assisted Organic Synthesis (MAOS) in Thiophene Functionalization

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in chemical synthesis, offering significant advantages over conventional heating methods. frontiersin.orgnih.gov The primary benefit of MAOS lies in its efficient and rapid heating of the reaction mixture through dielectric heating. nih.gov This process, where microwaves directly interact with polar molecules or ions, can lead to instantaneous temperature increases, dramatically reducing reaction times from hours or even days to mere minutes. nih.gov Consequently, MAOS often results in improved reaction yields and higher product selectivity. frontiersin.orgnih.gov

The application of MAOS to thiophene functionalization has been particularly fruitful. For instance, microwave irradiation has been successfully employed for the C-H arylation of thiophenes with substituted aryl halides. frontiersin.org This direct functionalization of otherwise inert C-H bonds presents a more sustainable alternative to traditional cross-coupling reactions. frontiersin.org The use of heterogeneous catalysts in conjunction with microwave heating provides a synergistic effect, as these catalysts are often excellent microwave absorbers, contributing to the rapid internal heating of the reaction mixture. frontiersin.org

A notable example is the use of a palladium/β-cyclodextrin cross-linked nanocatalyst in the microwave-assisted C-H arylation of thiophenes in a bio-derived solvent. nih.gov This approach not only accelerates the reaction but also aligns with green chemistry principles by utilizing a recyclable catalyst and a sustainable solvent. nih.gov Research has also demonstrated the effectiveness of solvent-free, microwave-assisted Suzuki coupling of thienyl boronic acids and esters with thienyl bromides, using aluminum oxide as a solid support. researchgate.net This method provides a rapid and environmentally friendly route to thiophene oligomers. researchgate.net

| Reaction Type | Catalyst | Solvent/Support | Key Advantages | Reference |

| C-H Arylation | Pd/β-Cyclodextrin | GVL (bio-derived) | Shorter reaction times, improved yields, sustainable | nih.gov |

| Suzuki Coupling | Palladium complex | Aluminum Oxide (solvent-free) | Rapid, efficient, environmentally friendly | researchgate.net |

| Reduction | Pd/C | GVL (bio-derived) | Quantitative yield in 15 minutes | frontiersin.org |

Flow Chemistry Applications in Synthesis

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor, offers a paradigm shift in chemical synthesis. thieme.de This technology provides enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility, safety, and scalability. youtube.comillinois.edu The high surface-area-to-volume ratio in flow reactors facilitates superior heat and mass transfer, enabling reactions to be conducted under conditions that are often not feasible in batch reactors. illinois.edunih.gov

The application of flow chemistry is particularly advantageous for reactions that are highly exothermic, involve hazardous intermediates, or require precise control to minimize byproduct formation. nih.gov In the context of thiophene synthesis, flow chemistry can be coupled with other enabling technologies like photochemistry and electrochemistry to access novel reaction pathways. thieme.deyoutube.com For instance, photochemical reactions benefit from the improved and more homogeneous irradiation of the reaction mixture in a flow reactor. youtube.com Similarly, electrochemical flow systems allow for better transport of reagents to the electrodes and a more uniform electrical field, resulting in higher selectivity and shorter reaction times. youtube.com

Green Chemistry Principles in the Synthesis of 2-Benzyloxymethyl-4-bromo-thiophene

The integration of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact. The synthesis of 2-Benzyloxymethyl-4-bromo-thiophene can be made more sustainable by focusing on several key areas.

Utilization of Sustainable Solvents and Solvent-Free Conditions

A significant aspect of green chemistry is the reduction or elimination of hazardous organic solvents. rsc.org Research has explored the use of greener alternatives, such as bio-based solvents, or conducting reactions under solvent-free conditions. rsc.orgrsc.org For instance, cyclopentyl methyl ether has been suggested as a potential replacement for non-polar organic solvents like hexane (B92381) and toluene. rsc.org Solvent-free approaches, where the reaction is carried out in the absence of a liquid medium, can be particularly effective and are often facilitated by techniques like mechanochemical synthesis in a ball mill. researchgate.net The Gewald reaction, a common method for thiophene synthesis, can be adapted to a solvent-free approach depending on the substrate. rsc.org

Application of Heterogeneous Catalysis and Biocatalysis

The use of heterogeneous catalysts is a cornerstone of green chemistry, as they can be easily separated from the reaction mixture and recycled, reducing waste and cost. nih.govresearchgate.net In thiophene synthesis, various heterogeneous catalysts have been employed. For example, cobalt-based metal-organic frameworks (Co-MOFs) have been shown to act as efficient and reusable heterogeneous catalysts for the Biginelli reaction, a multicomponent reaction that can be used to produce thiophene derivatives under solvent-free conditions. nih.govrawdatalibrary.net These catalysts have demonstrated high activity over multiple cycles. nih.gov Biocatalysis, the use of enzymes or whole organisms to catalyze chemical reactions, offers another green alternative, although its specific application to 2-Benzyloxymethyl-4-bromo-thiophene synthesis is an area for further exploration.

Energy-Efficient Protocols (e.g., Photochemical, Electrochemical, Ultrasound-Assisted)

Developing energy-efficient synthetic protocols is another key principle of green chemistry. nih.gov Beyond microwave-assisted synthesis, other energy sources can be harnessed to promote reactions more sustainably.

Photochemistry: The use of light to drive chemical reactions can be highly efficient and selective. Thiophene-embedded conjugated microporous polymers have been developed as heterogeneous photocatalysts for the synthesis of benzimidazoles, demonstrating excellent catalytic activity and recyclability. rsc.org This highlights the potential of photocatalysis in the functionalization of thiophene-containing compounds. rsc.org

Electrochemistry: Electrochemical synthesis offers a green alternative to traditional redox reactions by using electricity as a "traceless" reagent. nih.gov Ultrasound-assisted electrochemical systems, or sonoelectrochemistry, can further enhance reaction rates and efficiency by improving mass transfer and cleaning electrode surfaces. cardiff.ac.uk

Ultrasound-Assisted Synthesis: The application of ultrasonic irradiation can significantly accelerate reaction rates, improve yields, and lead to purer products under milder conditions compared to conventional heating. nih.govmdpi.com This technique has been successfully used for the synthesis of various heterocyclic compounds, including thiourea (B124793) derivatives, demonstrating its potential as a sustainable energy source for organic synthesis. researchgate.net

Cross-Coupling Reactions at the Bromine-Substituted Thiophene Moiety

The carbon-bromine (C-Br) bond at the 4-position of the thiophene ring is the primary site for cross-coupling reactions. This reactivity is a cornerstone of modern organic synthesis, allowing for the construction of complex molecular architectures from simple precursors. nih.gov Palladium catalysts are typically employed to facilitate the oxidative addition to the C-Br bond, initiating the catalytic cycle. numberanalytics.com The substituent at the 2-position, in this case, the benzyloxymethyl group, can influence the electronic properties and steric environment of the thiophene ring, but the fundamental reactivity is dictated by the C-Br bond.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful and widely used method for forming C-C bonds by coupling an organoboron compound with an organic halide. numberanalytics.com For a substrate like 2-Benzyloxymethyl-4-bromo-thiophene, this reaction would involve the palladium-catalyzed coupling at the C-Br bond. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and environmental compatibility of the organoboron reagents. nih.gov

The Suzuki-Miyaura coupling of 4-bromothiophenes with various aryl, heteroaryl, and vinylboronic acids or their corresponding esters (like pinacol (B44631) esters) is well-documented. nih.govntnu.no It is expected that 2-Benzyloxymethyl-4-bromo-thiophene would readily couple with a diverse range of organoboron reagents to yield the corresponding 4-substituted-2-benzyloxymethylthiophene derivatives. The reaction typically proceeds in the presence of a palladium catalyst and a base.

Studies on analogous compounds, such as 2,5-dibromo-3-hexylthiophene, demonstrate that coupling with various arylboronic acids proceeds in moderate to good yields. nih.gov For instance, the reaction of (5-formylthiophen-2-yl)boronic acid with 4-bromoanisole (B123540) has been studied extensively as a model system, highlighting the feasibility of coupling functionalized thiophenes. ntnu.no

Table 1: Representative Suzuki-Miyaura Couplings of Substituted Bromothiophenes

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Bromoanisole | (5-Formylthiophen-2-yl)boronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 95 | ntnu.no |

| 2,5-Dibromo-3-hexylthiophene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 78 | nih.gov |

| 3-Bromo-2,1-borazaronaphthalene | Potassium propenyltrifluoroborate | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 76 | nih.gov |

This table presents data from analogous systems to illustrate the expected reactivity.

The success and efficiency of the Suzuki-Miyaura coupling heavily depend on the choice of the palladium catalyst and the associated ligand. numberanalytics.comresearchgate.net For coupling reactions involving thiophenes, which can sometimes poison catalysts, the selection of an appropriate ligand is critical. nih.gov

Catalysts: Common palladium precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). nih.govnih.gov

Ligands: Electron-rich and sterically bulky phosphine (B1218219) ligands are often employed to enhance catalyst activity and stability. nih.govresearchgate.net Ligands such as triphenylphosphine (B44618) (PPh₃) are classic choices, but more advanced biarylphosphine ligands like SPhos and XPhos (developed by the Buchwald group) have shown superior performance, especially for challenging substrates like heteroaryl halides. nih.govntnu.noresearchgate.net These ligands promote the crucial oxidative addition step and facilitate the reductive elimination to release the final product. For example, a catalyst system using a bulky, phosphine-based ligand with a Pd(0) source was shown to be highly efficient for the coupling of thiophene-2-boronic ester with various aryl bromides, achieving excellent yields with low catalyst loadings. nih.govresearchgate.net

Table 2: Effect of Ligand on Suzuki-Miyaura Coupling Yield

| Aryl Halide | Boronic Acid | Catalyst | Ligand | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromoanisole | Thiophene-2-boronic acid pinacol ester | Pd₂(dba)₃ | L1* | 89 | nih.govresearchgate.net |

| 4-Bromoanisole | Thiophene-2-boronic acid pinacol ester | Pd(PPh₃)₄ | PPh₃ | 65 | researchgate.net |

| Aryl Mesylate | Furan-3-boronic acid | Pd(OAc)₂ | L2** | 98 | nih.gov |

*L1 is a specific phosphine-based bulky ligand from the study. nih.govresearchgate.net **L2 and **L1 are different biarylphosphine ligands from the cited study. nih.gov This table illustrates the significant impact of ligand choice on reaction outcomes.

Stereochemistry becomes a key consideration when chiral centers are present in either the organoboron reagent or the organic halide. While 2-Benzyloxymethyl-4-bromo-thiophene itself is achiral, it could be a precursor to a chiral molecule, or the coupling partner could possess stereocenters.

The Suzuki-Miyaura reaction generally proceeds with retention of configuration, particularly with sp²-hybridized carbons (e.g., on a vinyl group). richmond.edu For couplings involving sp³-hybridized carbons, the stereochemical outcome can be more complex and may depend on the specific catalyst system and reaction conditions, with pathways for both retention and inversion of configuration possible. nih.gov Studies on acyclic (Z)-β-haloacroleins have shown that the Suzuki coupling proceeds with retention of stereochemistry, which was confirmed by detailed NMR analysis. richmond.edu The choice of ligand can be crucial in controlling the stereochemical course of the reaction. For instance, in the coupling of primary alkyltrifluoroborates, electron-deficient phosphine ligands were found to promote a stereoretentive pathway, while electron-rich ligands promoted a stereoinvertive pathway. nih.gov

Stille Cross-Coupling Reactions

The Stille reaction provides an alternative, powerful method for C-C bond formation, involving the coupling of an organohalide with an organostannane (organotin) reagent, catalyzed by palladium. jk-sci.comwikipedia.org This reaction is known for its tolerance of a wide array of functional groups, as organostannanes are stable to air and moisture. jk-sci.comlibretexts.org The main drawback is the toxicity of the tin reagents and byproducts. organic-chemistry.org

2-Benzyloxymethyl-4-bromo-thiophene is expected to undergo Stille coupling with various organostannanes, such as aryl-, heteroaryl-, vinyl-, and alkynylstannanes. The reaction mechanism involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the organostannane and subsequent reductive elimination. wikipedia.org

The reactivity order of the organic group transferred from the tin reagent is generally alkynyl > vinyl > aryl > allyl ≈ benzyl > alkyl. wikipedia.org The choice of palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and the use of additives can significantly influence the reaction. organic-chemistry.orgnih.gov For example, the addition of copper(I) salts can accelerate the reaction rate. organic-chemistry.org In studies on bromophenyl triflates, PdCl₂(PPh₃)₂ was found to be a convenient and air-stable alternative to the more sensitive Pd(PPh₃)₄. nih.gov

Table 3: Representative Stille Coupling Reactions of Bromoarenes

| Bromoarene | Organostannane | Catalyst | Additive | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Bromophenyl triflate | (Ethenyl)tributyltin | PdCl₂(PPh₃)₂ | - | 1,4-Dioxane | 88 | nih.gov |

| 4-Bromoanisole | (Tributyl)vinyltin | Pd(OAc)₂/Dabco | - | DMF | 94 | organic-chemistry.org |

| Iodobenzene | Phenyl(tributyl)stannane | Pd₂(dba)₃ / P(t-Bu)₃ | CsF | Dioxane | 97 | harvard.edu |

This table provides examples from related bromoarene systems to illustrate the conditions and potential outcomes for Stille couplings.

Palladium-Catalyzed Mechanistic Insights

The mechanism of palladium-catalyzed cross-coupling reactions is a well-studied area of organometallic chemistry. psu.edu The catalytic cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. psu.educsbsju.edu

The process begins with the oxidative addition of the aryl halide, in this case, 2-Benzyloxymethyl-4-bromo-thiophene, to a palladium(0) complex. csbsju.edulibretexts.org This step involves the insertion of the palladium atom into the carbon-bromine bond, leading to the formation of a palladium(II) species. libretexts.orgyoutube.com This is often the rate-determining step of the catalytic cycle. psu.eduillinois.edu Studies on related bromothiophenes have shown that the oxidative addition at the C-Br bond adjacent to the sulfur atom is particularly facile, which dictates the positional selectivity of the reaction. psu.edunih.gov The electron-rich nature of the palladium(0) center facilitates this process. libretexts.org

Following oxidative addition, the transmetalation step occurs. In this stage, the organic group from an organometallic reagent (e.g., organozinc in Negishi coupling or organoboron in Suzuki coupling) is transferred to the palladium(II) complex, displacing the halide. psu.educsbsju.edu This step forms a diorganopalladium(II) intermediate. mdpi.com The rate of transmetalation can be influenced by the nature of the organometallic reagent and the ligands on the palladium catalyst. illinois.edu

Finally, reductive elimination takes place, where the two organic groups on the palladium(II) center are coupled together, forming the desired C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. csbsju.edulibretexts.org This step is often irreversible and leads to the formation of the final product. illinois.edu

Negishi Cross-Coupling Reactions

The Negishi cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, utilizing organozinc reagents in the presence of a nickel or palladium catalyst. rsc.orgthermofisher.com This reaction is known for its high functional group tolerance and has been widely applied in the synthesis of complex organic molecules. thermofisher.comunits.it

A key feature of the Negishi reaction is the use of organozinc reagents. dntb.gov.ua These reagents are typically prepared by the direct insertion of zinc metal into an organic halide or through transmetalation with other organometallic compounds. units.it Organozinc reagents are valued for their moderate reactivity, which contributes to the high functional group tolerance of the Negishi coupling. units.it The formation of different organozinc species, such as monoorganozinc halides or diorganozincs, can be controlled by the reaction conditions and the use of additives like lithium salts. nih.gov The choice of organozinc reagent can influence the rate of transmetalation in the catalytic cycle. illinois.edu

For the derivatization of 2-Benzyloxymethyl-4-bromo-thiophene, an organozinc reagent bearing the desired substituent would be coupled with the bromothiophene in the presence of a suitable catalyst. The general applicability of Negishi coupling allows for the introduction of alkyl, alkenyl, and aryl groups. organic-chemistry.orgnih.gov

Both nickel and palladium complexes are effective catalysts for the Negishi cross-coupling reaction. rsc.org While palladium catalysts have been more extensively developed, nickel catalysts have gained importance, particularly for the formation of alkyl-alkyl bonds. rsc.org The mechanistic pathways for nickel-catalyzed reactions can differ from the typical oxidative addition-transmetalation-reductive elimination cycle observed with palladium. rsc.org

In the context of 2-Benzyloxymethyl-4-bromo-thiophene, a palladium-catalyzed system would likely involve a Pd(0) catalyst, which undergoes oxidative addition with the bromothiophene. nih.gov A variety of palladium sources and ligands can be employed to optimize the reaction. nih.gov Nickel-catalyzed systems have also been shown to be effective for the coupling of aryl bromides with organozinc reagents, offering a potentially lower-cost alternative to palladium. nih.gov The choice between a nickel or palladium catalyst can depend on the specific substrates and the desired reaction outcome. nih.gov

Sonogashira Cross-Coupling Reactions

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is a cornerstone in the synthesis of conjugated enynes and arylalkynes and is typically catalyzed by a palladium complex with a copper(I) co-catalyst. libretexts.org

The Sonogashira coupling provides a direct method for the synthesis of alkynyl-substituted thiophenes from 2-Benzyloxymethyl-4-bromo-thiophene. researchgate.net By reacting the bromothiophene with a terminal alkyne in the presence of a palladium catalyst and a copper(I) salt, a new carbon-carbon bond is formed between the thiophene ring and the alkyne. This reaction is highly versatile, allowing for the introduction of a wide range of alkynyl groups. researchgate.net The resulting alkynylthiophenes are valuable building blocks for the synthesis of more complex molecules, including polymers and materials with interesting electronic and optical properties. jcu.edu.au

| Reactant 1 | Reactant 2 (Terminal Alkyne) | Catalyst System | Product |

| 2-Benzyloxymethyl-4-bromo-thiophene | Phenylacetylene | Pd(PPh₃)₄ / CuI | 2-Benzyloxymethyl-4-(phenylethynyl)thiophene |

| 2-Benzyloxymethyl-4-bromo-thiophene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | 2-Benzyloxymethyl-4-((trimethylsilyl)ethynyl)thiophene |

| 2-Benzyloxymethyl-4-bromo-thiophene | 1-Heptyne | Pd(OAc)₂ / PPh₃ / CuI | 2-Benzyloxymethyl-4-(hept-1-yn-1-yl)thiophene |

Table 1: Examples of Sonogashira Reactions with 2-Benzyloxymethyl-4-bromo-thiophene

The traditional Sonogashira reaction employs a copper(I) salt as a co-catalyst. wikipedia.org The role of the copper is to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. wikipedia.org While effective, the use of copper can sometimes lead to undesirable side reactions, such as the homocoupling of the terminal alkyne. beilstein-journals.org

To address these issues, copper-free Sonogashira coupling protocols have been developed. nih.govrsc.org These reactions typically require a palladium catalyst and a base, and are often carried out at higher temperatures. nih.gov The mechanism of the copper-free variant involves the direct reaction of the alkyne with the palladium complex. wikipedia.org The development of copper-free systems has expanded the scope and applicability of the Sonogashira reaction, making it a more environmentally friendly and economically viable process. rsc.org Both copper-cocatalyzed and copper-free conditions have been successfully applied to the synthesis of a wide variety of alkynyl-substituted aromatic compounds. beilstein-journals.orgnih.gov

| Variant | Catalyst System | Base | Notes |

| Copper-Co-catalyzed | Pd(PPh₃)₄, CuI | Amine (e.g., triethylamine) | Traditional method, generally high yields. wikipedia.orglibretexts.org |

| Copper-Free | Pd(OAc)₂, P(t-Bu)₃ | Amine or other base | Avoids alkyne homocoupling, can be more environmentally friendly. nih.govrsc.orgnih.gov |

Table 2: Comparison of Copper-Co-catalyzed and Copper-Free Sonogashira Reactions

Kumada and Hiyama Coupling Analogs

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the bromine atom at the 4-position of the thiophene ring serves as a versatile handle for such transformations.

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org In the context of 2-Benzyloxymethyl-4-bromo-thiophene, the bromo-substituent readily participates in Kumada coupling reactions. For instance, after forming the Grignard reagent of an appropriate aryl or alkyl halide, it can be coupled with 2-Benzyloxymethyl-4-bromo-thiophene in the presence of a catalyst like Ni(dppp)Cl2 to yield the corresponding 4-substituted product. This method is particularly useful for synthesizing polythiophenes and other conjugated polymers. jcu.edu.au

Hiyama Coupling: The Hiyama coupling employs an organosilane as the coupling partner with an organic halide, also catalyzed by palladium. organic-chemistry.org A key advantage is the lower reactivity of organosilanes compared to organomagnesium or organozinc compounds, leading to higher functional group tolerance. For 2-Benzyloxymethyl-4-bromo-thiophene, a Hiyama coupling could be envisioned with an arylsilane in the presence of a palladium catalyst and a fluoride (B91410) source, such as TBAF, to activate the silane. This would result in the formation of a 4-aryl-2-benzyloxymethyl-thiophene derivative.

A hypothetical comparison of these coupling reactions is presented below:

| Coupling Reaction | Organometallic Reagent | Catalyst (Typical) | Activating Agent | Key Features |

| Kumada | Grignard Reagent (R-MgBr) | Ni(dppp)Cl2 or Pd(PPh3)4 | None | High reactivity, useful for sterically hindered substrates. |

| Hiyama | Organosilane (R-SiR'3) | Pd(OAc)2 or Pd(PPh3)4 | Fluoride source (e.g., TBAF) | High functional group tolerance, milder conditions. |

Functionalization at the Benzyloxymethyl Group

The benzyloxymethyl group offers additional sites for chemical modification, independent of the thiophene ring.

The ether linkage in the benzyloxymethyl group can be cleaved under various conditions to reveal a hydroxymethyl group. This transformation is typically achieved through hydrogenolysis, often using a palladium catalyst on carbon (Pd/C) and a hydrogen source. The resulting (4-bromothiophen-2-yl)methanol (B151693) can then be used in subsequent reactions, such as esterification or conversion to other functional groups.

The benzylic methylene (B1212753) group is susceptible to oxidation. Strong oxidizing agents can convert the benzyloxymethyl group to a benzoyl ester. Conversely, while the ether linkage is generally stable to many reducing agents, harsh conditions could potentially lead to the reduction of the benzene (B151609) ring. However, selective modifications are more synthetically useful.

Regioselective Functionalization of the Thiophene Core

The thiophene ring itself can be functionalized through regioselective methods, targeting specific C-H bonds.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. baranlab.org The benzyloxymethyl group at the 2-position can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C-H bond at the 3-position by a strong base like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi). uwindsor.caresearchgate.net The resulting lithiated species can then be quenched with various electrophiles to introduce a wide range of substituents at the 3-position. It is important to note that for π-excessive heterocycles like thiophene, lithiation at the 2-position is generally favored. uwindsor.ca However, the presence of the benzyloxymethyl group can direct the lithiation to the 3-position. Competition can exist with metal-halogen exchange at the 4-position, especially with butyllithium (B86547) reagents. uwindsor.ca

Table of Potential Electrophiles for Quenching:

| Electrophile | Resulting Functional Group |

| CO2 | Carboxylic acid |

| DMF | Aldehyde |

| I2 | Iodine |

| R-X (alkyl halide) | Alkyl group |

| R-CHO (aldehyde) | Secondary alcohol |

Modern synthetic methods like C-H activation and direct arylation offer more atom-economical and environmentally friendly alternatives to traditional cross-coupling reactions. rsc.orgcore.ac.uk In these reactions, a C-H bond is directly converted to a C-C or C-heteroatom bond, often catalyzed by a transition metal like palladium. researchgate.netresearchgate.net For 2-Benzyloxymethyl-4-bromo-thiophene, direct arylation could potentially be achieved at the vacant 5-position. This would involve reacting the thiophene derivative with an aryl halide in the presence of a palladium catalyst, a ligand, and a base. The regioselectivity of this reaction would be crucial and could be influenced by the directing effect of the benzyloxymethyl group and the steric hindrance of the bromo-substituent.

Multi-Component Reactions Involving 2-Benzyloxymethyl-4-bromo-thiophene

While the direct participation of 2-Benzyloxymethyl-4-bromo-thiophene in published multi-component reactions (MCRs) is not extensively documented, its structural features suggest its potential as a valuable building block in such convergent synthetic strategies. The presence of a reactive bromo-substituent at the 4-position and a benzyloxymethyl group at the 2-position of the thiophene ring offers multiple points for diversification in a one-pot fashion.

Hypothetically, 2-Benzyloxymethyl-4-bromo-thiophene could be employed in various MCRs for the synthesis of complex heterocyclic systems, particularly those containing a thiophene core. For instance, it could potentially participate in transition-metal catalyzed MCRs, such as those involving palladium or copper catalysts, which are known to facilitate cross-coupling reactions of bromoarenes.

One plausible, though not explicitly reported, application could be in the synthesis of highly substituted thieno[3,2-b]pyrroles. A modular approach could be envisioned where the bromine atom of 2-Benzyloxymethyl-4-bromo-thiophene serves as a handle for the introduction of various substituents through a sequence of reactions within a single pot. For example, a Sonogashira coupling to introduce an alkyne, followed by a subsequent cyclization with an amine-containing component, could lead to the formation of a thieno[3,2-b]pyrrole scaffold. sci-hub.se While a specific example utilizing 2-Benzyloxymethyl-4-bromo-thiophene is not available, a modular synthesis for densely functionalized thieno[3,2-b]pyrroles has been described, highlighting the general feasibility of using brominated thiophenes in such synthetic routes. sci-hub.seresearchgate.net

The development of novel MCRs is a dynamic area of organic synthesis, and the exploration of substrates like 2-Benzyloxymethyl-4-bromo-thiophene could open new avenues for the efficient construction of diverse and complex molecular architectures. The combination of its specific substitution pattern with the inherent advantages of MCRs—such as atom economy, step efficiency, and the generation of molecular diversity—makes it a promising candidate for future investigations in this field.

Applications As a Synthetic Building Block and Precursor

Precursors for Complex Heterocyclic Architectures

This compound is instrumental in the synthesis of a variety of complex heterocyclic structures, which are often the core scaffolds of functional materials and biologically active molecules.

The construction of fused thiophene (B33073) systems, such as thienothiophenes and benzo[b]thiophenes, is a key application of 2-Benzyloxymethyl-4-bromo-thiophene and its derivatives. encyclopedia.puborganic-chemistry.orgnih.gov These fused systems are of significant interest due to their unique electronic and optical properties, making them valuable in the development of organic electronics. encyclopedia.pub

For instance, thieno[3,2-b]thiophenes can be synthesized through multi-step sequences often involving the strategic functionalization of a starting thiophene. encyclopedia.pub While direct use of 2-Benzyloxymethyl-4-bromo-thiophene in these specific syntheses is not explicitly detailed in the provided context, the principles of using brominated thiophenes as precursors are well-established. For example, brominated thiophenes can undergo lithiation followed by reaction with sulfur-containing electrophiles to build the second thiophene ring. encyclopedia.pub A general strategy involves the conversion of a bromothiophene to a thiolate, which then participates in a cyclization reaction. nih.gov The synthesis of benzo[b]thiophenes can be achieved through various methods, including the cyclization of 2-alkynylthioanisoles or the reaction of o-halovinylbenzenes with a sulfur source. organic-chemistry.orgresearchgate.net The bromo- and functionalized methyl groups on 2-Benzyloxymethyl-4-bromo-thiophene provide the necessary handles for elaboration into such fused systems.

| Fused System | General Synthetic Strategy | Key Intermediates | Relevant Citations |

|---|---|---|---|

| Thienothiophenes | Cyclization of functionalized thiophenes | Brominated thiophenes, Thiophene-thiols | encyclopedia.pubnih.gov |

| Benzo[b]thiophenes | Cyclization of substituted benzenes | 2-Alkynylthioanisoles, o-Halovinylbenzenes | organic-chemistry.orgresearchgate.net |

The bromine atom on the thiophene ring is a prime site for introducing a wide array of substituents through metal-catalyzed cross-coupling reactions. This allows for the synthesis of poly-substituted thiophenes with tailored electronic and steric properties. The ability to introduce various functional groups is crucial for fine-tuning the characteristics of the final molecule for specific applications.

Thiophene-based oligomers and polymers are at the forefront of research in organic electronics due to their semiconducting properties. psu.edu The controlled synthesis of well-defined oligomers and macromonomers is essential for understanding structure-property relationships and for the bottom-up fabrication of electronic devices. researchgate.net

Starting from monomers like 2-Benzyloxymethyl-4-bromo-thiophene, iterative cross-coupling reactions can be employed to build up longer conjugated systems. The benzyloxymethyl group can be carried through the synthesis and later deprotected to introduce reactive sites for further polymerization or for attachment to other molecular components. The synthesis of branched thiophene-based oligomers has been shown to improve film-forming properties and the performance of organic light-emitting diodes (OLEDs). researchgate.net

| Oligomer/Macromonomer Type | Synthetic Approach | Potential Application | Relevant Citations |

|---|---|---|---|

| Linear Oligothiophenes | Iterative cross-coupling reactions | Organic field-effect transistors (OFETs) | psu.edu |

| Branched Oligothiophenes | Coupling of multi-functionalized monomers | Organic light-emitting diodes (OLEDs) | researchgate.net |

Role in Medicinal Chemistry and Drug Discovery Intermediates

Thiophene-containing compounds are prevalent in medicinal chemistry, with numerous FDA-approved drugs featuring this heterocyclic core. nih.gov The thiophene ring is considered a privileged scaffold due to its ability to engage in various biological interactions and its favorable physicochemical properties. nih.gov

2-Benzyloxymethyl-4-bromo-thiophene serves as a key building block for the synthesis of various bioactive compounds. For instance, thiophene derivatives are central to the structure of certain sodium-glucose cotransporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes. The specific substitution pattern on the thiophene ring is crucial for their biological activity.

Furthermore, the synthesis of C-nucleosides, which are analogues of natural nucleosides with a carbon-carbon bond between the sugar and the base, can utilize thiophene-based intermediates. cuni.cz These modified nucleosides are of interest for their potential antiviral and anticancer properties. The functional handles on 2-Benzyloxymethyl-4-bromo-thiophene allow for its incorporation into a sugar moiety and subsequent elaboration to form the final C-nucleoside structure.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. The thiophene ring itself is a key pharmacophore element in many drugs. nih.gov The versatility of 2-Benzyloxymethyl-4-bromo-thiophene allows for the systematic modification of the thiophene scaffold to explore structure-activity relationships (SAR) and develop new and improved pharmacophores. By varying the substituents at the 4-position and modifying the benzyloxymethyl group, medicinal chemists can fine-tune the biological activity of a lead compound.

Precursors for Advanced Materials Science

The functional groups of 2-Benzyloxymethyl-4-bromo-thiophene offer strategic points for polymerization and molecular elaboration, rendering it a crucial starting material for polymers and molecules with tailored electronic and optical properties.

Conjugated Polymers for (Opto)electronic Applications

Conjugated polymers, characterized by alternating single and double bonds along their backbone, are a cornerstone of modern organic electronics. The thiophene moiety of 2-Benzyloxymethyl-4-bromo-thiophene is an excellent building block for these polymers. The bromine atom provides a reactive site for cross-coupling reactions, a common method for polymer chain growth.

The benzyloxymethyl group serves a dual purpose. It enhances the solubility of the resulting polymers, which is crucial for solution-based processing techniques like spin coating and inkjet printing used in the fabrication of electronic devices. Furthermore, this group can be deprotected to reveal a hydroxymethyl group, which can then be used for post-polymerization modification, allowing for the fine-tuning of the polymer's properties or for grafting onto surfaces.

Building Blocks for Organic Semiconductors and Field-Effect Transistors

Organic semiconductors are the active components in organic field-effect transistors (OFETs), which are valued for their potential in low-cost, flexible, and large-area electronics. nih.gov Thiophene-based oligomers and polymers are a prominent class of organic semiconductors. nih.govresearchgate.net The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor. nih.gov

The structure of 2-Benzyloxymethyl-4-bromo-thiophene allows for its incorporation into larger conjugated systems. Through reactions like Suzuki or Stille coupling at the bromine position, it can be linked to other aromatic or heteroaromatic units to construct complex organic semiconductor molecules. The presence of the benzyloxymethyl group can influence the molecular packing in the solid state, which is a critical factor for efficient charge transport. By carefully designing the final molecular structure, researchers can create materials with high charge carrier mobilities, a key requirement for high-performance OFETs. nih.gov

Table 1: Properties of Representative Organic Semiconductors

| Compound Class | Key Structural Features | Typical Mobility (cm²/Vs) | Applications |

|---|---|---|---|

| Thiophene Oligomers | 4-6 thiophene rings, alkyl chains | >0.1 | OFETs |

| Thiophene-Phenylene Co-oligomers | Alternating thiophene and phenylene units | Higher than thiophene oligomers | OFETs |

Materials for Organic Light Emitting Diodes and Solar Cells

The development of efficient organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) relies on the design of novel organic materials with specific energy levels and photophysical properties. Thiophene derivatives are widely used in both donor and acceptor materials for OSCs. researchgate.netresearchgate.net

2-Benzyloxymethyl-4-bromo-thiophene can be used as a precursor to synthesize components of the active layer in these devices. For instance, it can be incorporated into donor-acceptor copolymers, where the thiophene unit acts as part of the electron-rich donor segment. The ability to modify the structure by removing the benzyl (B1604629) protecting group allows for the creation of materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge separation and transport in solar cells and charge injection and recombination in OLEDs. The use of thiophene analogues as solvent additives has also been shown to be an effective strategy for optimizing the morphology of the active layer in organic solar cells, leading to enhanced device efficiency. rsc.org

Chiral Polythiophenes and Functional Materials

The introduction of chirality into polythiophenes can lead to materials with unique chiroptical properties and the ability to form helical superstructures. tue.nl These chiral polymers have potential applications in chiral sensing, asymmetric catalysis, and as materials for circularly polarized light detection and emission.

While 2-Benzyloxymethyl-4-bromo-thiophene itself is not chiral, it can be used as a scaffold to introduce chiral moieties. The benzyloxymethyl group can be deprotected and the resulting hydroxymethyl group can be reacted with chiral molecules. Subsequent polymerization of these chiral monomers leads to the formation of chiral polythiophenes. rsc.orgnih.gov The synthesis of regioregular head-to-tail coupled poly(3-alkylthiophenes) often starts from 2-bromo-3-substituted thiophenes, highlighting the importance of brominated thiophene precursors. nih.gov

Specialty Chemical Synthesis

Beyond the realm of advanced materials, 2-Benzyloxymethyl-4-bromo-thiophene serves as a valuable intermediate in the synthesis of complex organic molecules. The bromine atom can be readily converted into other functional groups through various organic reactions, such as lithiation followed by reaction with an electrophile, or through transition metal-catalyzed cross-coupling reactions. This versatility allows for the construction of intricate molecular architectures that may be of interest in medicinal chemistry or agrochemistry. The thiophene ring itself is a known pharmacophore in a number of biologically active compounds.

Despite a comprehensive search of available scientific literature, no specific studies focusing on the computational and spectroscopic characterization of the chemical compound 2-Benzyloxymethyl-4-bromo-thiophene were found. Consequently, the detailed analysis as requested in the outline, including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MESP) mapping, conceptual DFT descriptors, and transition state analysis for this particular molecule, could not be performed.

The search for data included targeted queries for each subsection of the proposed article structure. However, these searches did not yield any publications or datasets containing the specific computational or spectroscopic information required to generate an article that adheres to the strict focus on 2-Benzyloxymethyl-4-bromo-thiophene.

Therefore, it is not possible to provide an article with the requested scientifically accurate content and data tables for the specified compound at this time. Further experimental and computational research would be required to characterize 2-Benzyloxymethyl-4-bromo-thiophene and provide the findings for the outlined sections.

Computational and Spectroscopic Characterization of 2 Benzyloxymethyl 4 Bromo Thiophene and Its Derivatives

Mechanistic Studies Through Computational Modeling

Reaction Pathway Elucidation

The synthetic utility of 2-Benzyloxymethyl-4-bromo-thiophene lies in its potential for further functionalization. The bromine atom at the 4-position and the active benzylic position provide two distinct sites for chemical modification. Understanding the pathways of these reactions is crucial for designing new derivatives with tailored properties. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating these mechanisms. nih.govnih.gov

Key reaction pathways for derivatives of 2-Benzyloxymethyl-4-bromo-thiophene include:

Metal-Catalyzed Cross-Coupling Reactions: The C4-Br bond is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings. nih.govresearchgate.net For instance, a Suzuki coupling with an arylboronic acid would proceed via a well-established catalytic cycle involving oxidative addition of the palladium catalyst to the C-Br bond, transmetalation with the boronic acid derivative, and reductive elimination to form the new C-C bond. DFT studies on similar systems help in understanding the energetics of these steps and predicting the optimal reaction conditions. researchgate.net

Lithium-Halogen Exchange: Treatment with an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures can facilitate a lithium-bromine exchange at the C4 position. acs.orgchemicalforums.com This generates a highly reactive 4-lithiated thiophene (B33073) intermediate, which can then be quenched with various electrophiles to introduce a wide range of functional groups. The solvent system plays a critical role in the outcome of these reactions, with ethereal solvents like THF often being essential. acs.org

Reactions at the Benzylic Position: The benzyloxymethyl group can also be a site for chemical modification. For example, hydrogenolysis could cleave the benzyl (B1604629) ether to yield 2-hydroxymethyl-4-bromo-thiophene, providing a new handle for further reactions. The pathways for such transformations can be explored computationally to assess their feasibility and potential side reactions.

Computational analysis of these pathways involves mapping the potential energy surface, locating transition states, and calculating activation barriers. This provides invaluable insight into reaction kinetics and selectivity, guiding the synthesis of novel and complex thiophene-based molecular architectures. nih.gov

Advanced Spectroscopic Techniques for Structural Elucidation

The unequivocal identification of 2-Benzyloxymethyl-4-bromo-thiophene and its derivatives relies on a suite of advanced spectroscopic techniques. Each method provides unique structural information, and their combined application allows for a comprehensive characterization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent molecule and its fragments, allowing for the determination of the elemental composition with high confidence. For 2-Benzyloxymethyl-4-bromo-thiophene (C₁₂H₁₁BrOS), the expected monoisotopic mass would be precisely determined.

The fragmentation pattern in the mass spectrum is crucial for structural confirmation. Based on studies of similar heterocyclic and aromatic compounds, the following fragmentation pathways are anticipated: nih.govsci-hub.stmiamioh.edu

Benzylic Cleavage: The most common fragmentation would likely be the cleavage of the C-O bond or the benzyl-CH₂ bond, leading to the formation of a stable tropylium (B1234903) cation ([C₇H₇]⁺) at m/z 91.

Loss of Bromine: Cleavage of the C-Br bond would result in a fragment corresponding to the loss of a bromine atom ([M-Br]⁺).

Thiophene Ring Fragmentation: The thiophene ring itself can undergo cleavage, although this may be less prominent than the initial loss of substituents.

The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be clearly visible for all bromine-containing fragments, serving as a key diagnostic feature. researchgate.net

Advanced NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure in solution. While ¹H and ¹³C NMR provide initial information, 2D NMR techniques are essential for unambiguous assignment. harvard.edu

¹H NMR: The proton spectrum would show distinct signals for the two thiophene protons, the methylene (B1212753) protons of the benzyloxymethyl group, and the five protons of the benzyl ring.

¹³C NMR: The carbon spectrum would show signals for the four thiophene carbons, the methylene carbon, and the carbons of the benzyl group.

2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (²J, ³J), which would help identify adjacent protons, for example, within the benzyl group's aromatic system. sdsu.edu

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon. researchgate.netprinceton.edu

2D HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for connecting the different fragments of the molecule, for instance, showing correlations from the methylene protons to the C2 of the thiophene ring and the ipso-carbon of the benzyl group. sdsu.eduscience.gov

For polymeric derivatives or solid-state studies, Solid-State NMR (SS-NMR) would be employed. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide structural information on the material in its solid form, revealing details about polymer connectivity and morphology. acs.orgnih.gov

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structures

Single-Crystal X-ray Diffraction (SCXRD) provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and torsion angles. nih.govnih.gov For 2-Benzyloxymethyl-4-bromo-thiophene, obtaining a suitable single crystal would allow for the unambiguous confirmation of its three-dimensional structure and intermolecular interactions in the crystalline lattice. tandfonline.comuomphysics.net

Analysis of crystal structures of similar bromo-substituted thiophene derivatives suggests several features that would be expected: uomphysics.netresearchgate.net

Molecular Geometry: The thiophene ring would be essentially planar. The benzyloxymethyl substituent would exhibit a specific conformation defined by the torsion angles around the C2-C(methylene) and C(methylene)-O bonds.

While growing single crystals can be challenging, success would provide an unparalleled level of structural detail, validating the assignments made by other spectroscopic methods. acs.org

Vibrational Spectroscopy (e.g., Raman, IR) for Bond Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. youtube.com Each functional group has characteristic absorption or scattering frequencies, making these techniques excellent for identifying the presence of specific bonds. sapub.org The analysis is often supported by DFT calculations, which can predict the vibrational frequencies and help in their assignment. iosrjournals.orgnih.gov

For 2-Benzyloxymethyl-4-bromo-thiophene, key vibrational modes would include:

Thiophene Ring Vibrations: C-H stretching, C=C stretching, and ring breathing modes are characteristic of the thiophene core. iosrjournals.org

C-Br Stretch: A low-frequency vibration characteristic of the carbon-bromine bond.

C-O-C Stretch: Asymmetric and symmetric stretching modes of the ether linkage. esisresearch.org

Benzyl Group Vibrations: Aromatic C-H stretching, and characteristic ring vibrations.

CH₂ Group Vibrations: Symmetric and asymmetric stretching, scissoring, and wagging modes of the methylene group. esisresearch.org

FTIR and Raman are complementary techniques; some modes may be strong in one and weak or absent in the other, and their combined use provides a more complete vibrational profile of the molecule. youtube.com

Future Perspectives and Emerging Research Avenues

Development of Novel Stereoselective Synthesis Strategies

While numerous methods exist for the synthesis of thiophene (B33073) derivatives, the development of stereoselective strategies remains a significant challenge. nih.govnih.gov Future research will likely focus on the enantioselective or diastereoselective functionalization of the thiophene ring, particularly at the positions adjacent to the existing substituents of 2-Benzyloxymethyl-4-bromo-thiophene.

Key areas of exploration may include:

Chiral Catalysis: The use of chiral transition metal catalysts or organocatalysts to control the stereochemistry of reactions such as cross-coupling, C-H activation, and cyclization reactions involving the thiophene core.

Substrate Control: Leveraging the existing benzyloxymethyl group to direct the stereochemical outcome of subsequent transformations. The steric bulk and potential coordinating ability of the oxygen atom could be exploited to achieve high levels of stereocontrol.

Asymmetric Halogenation/Functionalization: Developing methods for the enantioselective introduction of new functional groups at the vacant C3 and C5 positions of the thiophene ring.

Recent advances in the synthesis of thiophene derivatives have highlighted the power of metal-catalyzed and multicomponent reactions to build molecular complexity efficiently. nih.govnih.gov Applying these principles to achieve stereoselectivity will be a critical next step.

| Strategy | Potential Reaction | Catalyst/Reagent Example | Desired Outcome |

| Chiral Catalysis | Asymmetric Suzuki-Miyaura Coupling | Chiral Palladium Complexes | Enantiomerically enriched biaryl thiophenes |

| Substrate Control | Diastereoselective Lithiation-Trapping | Chiral Ligand-Metal Complex | Diastereomerically pure functionalized thiophenes |

| Asymmetric Halogenation | Enantioselective Bromination | Chiral Brominating Agent | Chiral 3,4-dibromo-2-benzyloxymethyl-thiophene |

Exploration of Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis offer green and sustainable alternatives to traditional synthetic methods. royalsocietypublishing.org These techniques can enable novel transformations of thiophene derivatives under mild conditions. For 2-Benzyloxymethyl-4-bromo-thiophene, these approaches could unlock new reaction pathways.

Photocatalysis:

Radical Reactions: Photo-induced single-electron transfer (SET) processes can generate thiophene-based radicals, which can participate in a variety of coupling and functionalization reactions.

Dearomatization: Recent studies have shown that thiophenes can undergo photocatalytic dearomative cycloadditions, providing access to complex three-dimensional scaffolds. acs.orgacs.org This could be a powerful tool for converting 2-Benzyloxymethyl-4-bromo-thiophene into novel, sp³-rich structures.

Electrocatalysis:

Reductive Coupling: The bromo-substituent on the thiophene ring is susceptible to electrochemical reduction, which can be harnessed for reductive coupling reactions.

Oxidative Functionalization: Anodic oxidation could be employed to functionalize the thiophene ring at the electron-rich positions.

The integration of these modern synthetic techniques will likely lead to the discovery of unprecedented transformations and the efficient synthesis of novel thiophene-containing molecules. acs.org

Integration into Automated and High-Throughput Synthesis Platforms

The demand for large libraries of diverse compounds for drug discovery and materials science has spurred the development of automated and high-throughput synthesis platforms. mdpi.com The well-defined reactivity of 2-Benzyloxymethyl-4-bromo-thiophene makes it an ideal candidate for incorporation into such systems.

Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters, enabling safe and scalable synthesis of thiophene derivatives. The defined positions for functionalization on 2-Benzyloxymethyl-4-bromo-thiophene allow for sequential, multi-step syntheses in a continuous fashion.

Robotic Synthesis: Automated platforms can perform numerous reactions in parallel, rapidly generating libraries of analogs based on the 2-Benzyloxymethyl-4-bromo-thiophene scaffold. This approach accelerates the structure-activity relationship (SAR) studies crucial for drug development. acs.org

The development of robust and general reaction protocols that are amenable to automation will be key to unlocking the full potential of this thiophene building block.

Bio-inspired Synthetic Approaches

Nature provides a rich source of inspiration for the development of novel synthetic strategies. royalsocietypublishing.org Bio-inspired approaches to thiophene synthesis and functionalization are gaining traction.

Enzymatic Catalysis: The use of enzymes to catalyze reactions on the thiophene core can offer high levels of selectivity and operate under environmentally benign conditions. While not directly synthesizing 2-Benzyloxymethyl-4-bromo-thiophene, enzymes could be used for its subsequent modification.

Biomimetic Synthesis: Mimicking the biosynthetic pathways of naturally occurring sulfur-containing heterocycles could lead to new and efficient methods for constructing the thiophene ring system. Research into the synthesis of bio-based 2-thiothiophenes from biopolymers like cellulose (B213188) demonstrates the potential of this approach. royalsocietypublishing.org

These bio-inspired methods hold the promise of developing more sustainable and efficient routes to complex thiophene-based molecules. researchgate.net

Design of Next-Generation Thiophene-Based Functional Materials

Thiophene-based materials are at the forefront of research in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govdtic.mil The specific substitution pattern of 2-Benzyloxymethyl-4-bromo-thiophene provides a handle for creating novel functional materials with tailored properties.

Conjugated Polymers: The bromo-substituent can be readily converted to other functional groups suitable for polymerization, such as boronic esters or stannanes, through well-established cross-coupling reactions. jcu.edu.au This allows for the incorporation of the 2-benzyloxymethyl-thiophene unit into conjugated polymer backbones. The benzyloxymethyl group can influence the polymer's solubility, morphology, and electronic properties.

Small Molecule Semiconductors: Dimerization or oligomerization of 2-Benzyloxymethyl-4-bromo-thiophene derivatives can lead to the formation of small molecule semiconductors. The benzyloxymethyl group can be used to tune the intermolecular packing and charge transport characteristics of the resulting materials.

Photochromic Materials: The integration of the thiophene moiety into photochromic systems, such as those based on diarylethenes, is an active area of research. acs.orgacs.org The electronic properties of the 2-benzyloxymethyl-4-bromo-thiophene unit could be used to modulate the photo-switching behavior of such materials.

The ability to precisely control the structure and properties of these materials at the molecular level is crucial for advancing the field of organic electronics. dtic.mil

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 2-benzyloxymethyl-4-bromo-thiophene, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves functionalization of the thiophene core. Bromination at the 4-position can be achieved via electrophilic substitution using N-bromosuccinimide (NBS) in acetic acid under controlled temperature (0–25°C). The benzyloxymethyl group at the 2-position is introduced via nucleophilic substitution or alkylation, often requiring anhydrous conditions and catalysts like potassium carbonate. Yield optimization depends on solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios of reagents .

Q. How can researchers confirm the structural integrity of 2-benzyloxymethyl-4-bromo-thiophene using spectroscopic techniques?

- Methodological Answer :

- NMR : The bromine atom induces deshielding in adjacent protons (δ ~7.2–7.5 ppm for thiophene protons), while the benzyloxymethyl group shows distinct aromatic splitting patterns (δ ~4.5–5.0 ppm for CH₂-O).

- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction with SHELXL refinement (e.g., using Mo-Kα radiation) resolves bond lengths and angles, particularly the C-Br (1.89 Å) and C-O (1.43 Å) bonds .

- Mass spectrometry : High-resolution ESI-MS can differentiate isotopic peaks for bromine (¹:¹ ratio for ⁷⁹Br and ⁸¹Br) .

Q. What are the key reactivity patterns of 2-benzyloxymethyl-4-bromo-thiophene in cross-coupling reactions?

- Methodological Answer : The bromine atom at the 4-position is highly reactive in Suzuki-Miyaura or Stille couplings, enabling aryl/heteroaryl introductions. The benzyloxymethyl group may require protection (e.g., silylation) to prevent side reactions. Pd(PPh₃)₄ or XPhos catalysts in THF/water mixtures (80°C, 12h) are effective for coupling, with yields >75% when using 1.2 eq. boronic acids .

Advanced Research Questions

Q. How do electronic effects of the benzyloxymethyl and bromine substituents influence regioselectivity in further functionalization?

- Methodological Answer : The electron-donating benzyloxymethyl group at the 2-position directs electrophilic attacks to the 5-position of the thiophene, while the electron-withdrawing bromine at the 4-position deactivates the ring. DFT calculations (e.g., B3LYP/6-31G*) show localized LUMO density at the 5-position, favoring nucleophilic additions or radical reactions. Experimental validation via competitive reaction kinetics (e.g., nitration) confirms this trend .

Q. What strategies mitigate competing side reactions during nucleophilic substitution of the bromine atom?

- Methodological Answer : Competing elimination or dimerization can occur under strong basic conditions. Mitigation strategies include:

- Using polar aprotic solvents (DMSO, DMF) to stabilize transition states.

- Employing mild bases (K₂CO₃ instead of NaOH) and low temperatures (0–10°C).

- Adding catalytic Cu(I) salts to accelerate oxidative addition in Ullmann-type couplings .

Q. How can computational modeling predict the compound’s potential in optoelectronic materials?

- Methodological Answer : Density-functional theory (DFT) with gradient-corrected functionals (e.g., Becke’s exchange-correlation) calculates HOMO-LUMO gaps (~3.2 eV for 2-benzyloxymethyl-4-bromo-thiophene), correlating with UV-vis absorption spectra. Time-dependent DFT (TD-DFT) simulates charge-transfer excitations, guiding applications in organic semiconductors or light-emitting diodes .

Q. How to resolve contradictory data on the compound’s biological activity across studies?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., antimicrobial assays) often arise from variations in assay conditions (pH, solvent DMSO%). Standardization steps include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.